![molecular formula C24H24ClFN4O B020881 5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE CAS No. 106516-54-5](/img/structure/B20881.png)
5-CHLORO-3-[1-((IMIDAZOLIDIN-2-ONE-1-YL)-ETHYL)-1,2,5,6-TETRAHYDROPYRIDIN-4-YL]-1-(4-FLUOROPHENYL)-INDOLE
Overview
Description
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of indole compounds, including the one , exhibit promising anticancer properties. They have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
Treatment of Leishmaniasis
A patent (EP3502109A1) highlights the effectiveness of similar compounds in treating leishmaniasis, a disease caused by protozoan parasites. The compound's ability to target specific biological pathways in the parasite makes it a candidate for further development in antileishmanial therapies .
Neuropharmacological Effects
The structure of the compound suggests potential neuropharmacological applications. Indole derivatives are known to interact with serotonin receptors, which could lead to antidepressant or anxiolytic effects. Studies have shown that modifications in the indole structure can enhance binding affinity and selectivity for these receptors, suggesting that this compound may exhibit similar properties.
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized and evaluated various indole derivatives for their anticancer activity against breast and prostate cancer cell lines. The study found that compounds with similar structural motifs to 5-chloro-3-[1-((imidazolidin-2-one-1-yl)-ethyl)-1,2,5,6-tetrahydropyridin-4-yl]-1-(4-fluorophenyl)-indole showed significant cytotoxic effects at micromolar concentrations .
Leishmaniasis Treatment Research
Another study focused on the efficacy of imidazolidinone derivatives against Leishmania species. The results indicated that these compounds could reduce parasitic load significantly in vitro and in vivo models, providing a basis for their use as therapeutic agents against leishmaniasis .
Mechanism of Action
The mechanism of action of 1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoroindole: Known for its antiviral and anticancer properties.
1H-indole-3-carbaldehyde: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications .
Biological Activity
The compound 5-Chloro-3-[1-((Imidazolidin-2-One-1-Yl)-Ethyl)-1,2,5,6-Tetrahydropyridin-4-Yl]-1-(4-Fluorophenyl)-Indole is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an indole core substituted with a 4-fluorophenyl group and a tetrahydropyridine moiety linked through an imidazolidinone. This structural diversity is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that derivatives of imidazolidinones can act as inhibitors of cytochrome P450 enzymes, specifically CYP17, which plays a critical role in steroidogenesis and is implicated in cancer progression, particularly prostate cancer. The inhibition of CYP17 can lead to reduced androgen levels, thereby potentially slowing the growth of androgen-dependent tumors .
Table 1: Summary of Anticancer Activity
Compound | Target Enzyme | Activity | Reference |
---|---|---|---|
5-Chloro-3-[...]-Indole | CYP17 | Inhibition | |
Various Imidazolidinones | CYP17 | Inhibition |
Neuroprotective Effects
The tetrahydropyridine component suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This activity is particularly relevant in neurodegenerative diseases .
Anti-inflammatory Activity
Studies have shown that indole derivatives exhibit anti-inflammatory properties. The anti-inflammatory mechanism is often associated with the inhibition of COX enzymes (cyclooxygenases), which are involved in the inflammatory response. The presence of the indole ring may enhance this activity through modulation of inflammatory pathways .
Table 2: Summary of Anti-inflammatory Activity
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Indole Derivatives : A series of indole derivatives were synthesized and evaluated for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. Significant reductions in edema were observed, indicating potent anti-inflammatory effects .
- CYP17 Inhibition Study : The efficacy of imidazolidinone derivatives in inhibiting CYP17 was assessed in vitro, demonstrating substantial IC50 values that suggest potential for therapeutic application in hormone-dependent cancers .
The biological activities of the compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : By inhibiting CYP17, the compound reduces androgen synthesis, which is crucial for the growth of certain tumors.
- Modulation of Signaling Pathways : Indoles are known to interact with various signaling pathways involved in inflammation and cell survival.
- Antioxidant Properties : The structural components may confer antioxidant capabilities that protect against cellular damage.
Properties
IUPAC Name |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-7,15-16H,8-14H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOLMILRZUSKJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111571 | |
Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106516-54-5 | |
Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106516-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-3,6-dihydro-1(2H)-pyridinyl]ethyl]-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401111571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.